N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide
Description
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound characterized by a benzothiophene carboxamide core linked to a hydroxy-substituted ethyl group. The ethyl moiety is further substituted with a phenyl ring and an oxan-4-yl (tetrahydropyran) group.
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c24-21(20-14-16-6-4-5-9-19(16)27-20)23-15-22(25,17-7-2-1-3-8-17)18-10-12-26-13-11-18/h1-9,14,18,25H,10-13,15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNZBGUNOFQAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=CC3=CC=CC=C3S2)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[b]thiophene core, which can be synthesized through cyclization reactions involving thiophene and benzene derivatives. The tetrahydro-2H-pyran ring can be introduced via a nucleophilic addition reaction, where a suitable precursor reacts with 3,4-dihydropyran under acidic conditions to form the tetrahydropyranyl ether .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl and benzo[b]thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The closest structural analogue identified in the evidence is N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxypropanoyl]-1-piperazinyl]carbonyl]-3-methylbutyl]-1-benzothiophene-2-carboxamide (). Both compounds share the benzothiophene-2-carboxamide backbone but differ significantly in substituents:
Functional Group Analysis
- Hydroxyl Group : Present in both compounds, the hydroxyl group may facilitate hydrogen bonding with biological targets, enhancing binding affinity.
- Oxan-4-yl vs. Piperazinyl : The oxan-4-yl group in the target compound could improve metabolic stability compared to the piperazinyl group in ’s compound, which is prone to oxidative metabolism .
- Phenyl vs.
Pharmacokinetic and Pharmacodynamic Implications
- Lipophilicity : The target compound’s logP is likely lower than that of the analogue due to the oxan-4-yl group, suggesting better aqueous solubility and reduced tissue accumulation.
- Metabolic Stability : The absence of a sulfonamide group in the target compound may reduce susceptibility to cytochrome P450-mediated metabolism compared to ’s compound.
Biological Activity
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiophene moiety, which is known for its diverse biological activities. The presence of a hydroxy group and an oxane ring contributes to its solubility and reactivity, potentially influencing its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiobenzanilides have shown promising results against various pathogens. A study highlighted that 2-hydroxybenzanilides and their analogues possess antimicrobial effects, suggesting that structural modifications can enhance activity against specific bacterial strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| A30 | 0.03 | Candida albicans |
| A31 | 0.25 | Cryptococcus neoformans |
| A33 | 2.00 | Aspergillus fumigatus |
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Compounds with similar structures have been studied for their ability to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The modulation of these pathways could provide therapeutic avenues for conditions such as arthritis and other inflammatory disorders.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and microbial resistance.
- Interaction with Cellular Receptors : The compound may interact with specific receptors that mediate cellular responses to injury or infection.
- Modulation of Gene Expression : There is potential for this compound to influence gene expression related to immune responses.
Case Studies
Recent studies have explored the pharmacokinetics and efficacy of related compounds in vivo:
-
Study on Metabolic Stability : A study evaluated the metabolic stability of similar benzothiophene derivatives in human liver microsomes, reporting half-lives that indicate favorable pharmacokinetic profiles .
- Key Findings :
- Compound A31 showed a half-life of 80.5 minutes.
- Minimal inhibition on CYP3A4 and CYP2D6 enzymes suggests a lower risk for drug-drug interactions.
- Key Findings :
- In Vivo Efficacy : Pharmacokinetic evaluations in animal models demonstrated that certain derivatives exhibited suitable absorption and distribution characteristics, warranting further exploration in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
